molecular formula C8H14ClNO B1446872 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride CAS No. 1864058-81-0

1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride

Cat. No. B1446872
CAS RN: 1864058-81-0
M. Wt: 175.65 g/mol
InChI Key: XIYYIKJLXIRLRY-UHFFFAOYSA-N
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Description

Furan derivatives are a group of compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are widely used in the synthesis of various chemicals and have applications in different fields .


Synthesis Analysis

While specific synthesis methods for “1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride” are not available, furan derivatives can be synthesized through various methods. For example, 2-acetyl-5-methylfuran can be formed from glucose and glycine by the Maillard reaction .


Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, furfural can condense with nitromethane in a basic medium to yield 2-(2-Nitrovinyl)furan .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be determined using various techniques. For example, the density, boiling point, and melting point can be determined experimentally .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride,” have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into antimicrobial agents can lead to the development of new drugs to combat microbial resistance, which is a growing global issue .

Antifungal and Antiviral Applications

The compound’s structure allows it to be used in the synthesis of agents with antifungal and antiviral activities. This is due to the furan ring’s ability to interact with biological systems, disrupting the normal function of fungal and viral cells .

Anti-Inflammatory and Analgesic Effects

Research has indicated that furan derivatives can exhibit significant anti-inflammatory and analgesic effects. This makes “1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride” a potential candidate for the development of new anti-inflammatory and pain-relief medications .

Antidepressant and Anti-Anxiety Potential

The compound has shown promise in the treatment of neurological disorders. Its chemical structure allows it to cross the blood-brain barrier, potentially leading to the development of new treatments for depression and anxiety .

Tyrosinase Inhibition and Melanogenesis

Furan derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This application is particularly relevant in the development of treatments for conditions like hyperpigmentation .

Anticancer Research

The furan ring is a key feature in many anticancer drugs. “1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride” could be used to synthesize novel compounds with potential anticancer activities, as furan derivatives are known to interfere with the proliferation of cancer cells .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with furan derivatives can vary depending on the specific compound. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a chemical compound .

Future Directions

The future directions of research on furan derivatives are promising. They have potential applications in various fields, including pharmaceuticals, sustainable chemistry, and more .

properties

IUPAC Name

1-(furan-2-yl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-6(2)8(9)7-4-3-5-10-7;/h3-6,8H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYYIKJLXIRLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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